molecular formula C15H15ClN6OS2 B2789899 N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]butanamide CAS No. 394237-09-3

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]butanamide

Cat. No.: B2789899
CAS No.: 394237-09-3
M. Wt: 394.9
InChI Key: JGOLFYKTVLYSDQ-UHFFFAOYSA-N
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Description

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]butanamide is a complex organic compound that belongs to the class of thiadiazole derivatives

Chemical Reactions Analysis

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]butanamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]butanamide involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, inhibiting their activity and leading to various biological effects. The thiadiazole and triazole rings play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]butanamide can be compared with other thiadiazole and triazole derivatives. Similar compounds include:

Biological Activity

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]butanamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological activity, and potential applications based on various studies and research findings.

Chemical Structure and Properties

The compound features a thiadiazole ring and a triazole moiety, contributing to its unique pharmacological properties. Its molecular formula is C15H17ClN4O3SC_{15}H_{17}ClN_4O_3S with a molecular weight of approximately 327.9 g/mol. The structural components include:

  • Thiadiazole ring : Known for its antimicrobial and anticancer properties.
  • Chlorophenyl group : Influences the compound's lipophilicity and biological interactions.
  • Triazole moiety : Associated with various biological activities, including antifungal and antiviral effects.

Anticancer Activity

Research has demonstrated that thiadiazole derivatives exhibit potent anticancer properties. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µg/mL) Mechanism of Action
MCF-7 (Breast Cancer)0.28Induction of apoptosis via cell cycle arrest at G2/M phase
HepG2 (Liver Cancer)9.6Down-regulation of MMP2 and VEGFA expression
HL-60 (Leukemia)10.10Inhibition of cell proliferation

These findings indicate that the compound may induce apoptotic pathways and inhibit tumor growth through various molecular mechanisms.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that derivatives of thiadiazole possess activity against Mycobacterium tuberculosis:

Pathogen Activity
Mycobacterium tuberculosisSignificant growth inhibition observed

This suggests potential applications in treating tuberculosis and other bacterial infections.

Antiviral Activity

Thiadiazole derivatives have been reported to exhibit antiviral activities as well. A study highlighted the effectiveness of certain thiadiazole compounds against Tobacco Mosaic Virus (TMV), showing about 50% inhibition comparable to commercial antiviral agents . This positions the compound as a candidate for further investigation in virology.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Thiadiazole Ring : Starting from appropriate precursors like chlorobenzoic acid.
  • Introduction of Triazole Moiety : Utilizing a reaction with triazole derivatives.
  • Amidation Reaction : Finalizing the structure through amide bond formation.

Each step requires careful optimization of reaction conditions to achieve high yields and purity.

Case Study 1: Cytotoxicity Against MCF-7 Cells

A specific study evaluated the cytotoxicity of thiadiazole derivatives against MCF-7 breast cancer cells using the MTT assay. The results indicated that modifications in the substituent positions significantly affected the IC50 values, highlighting structure-activity relationships crucial for drug design .

Case Study 2: Antitubercular Activity

In another investigation focusing on antitubercular activity, derivatives were synthesized and tested against Mycobacterium tuberculosis. The results demonstrated promising inhibitory effects, suggesting that these compounds could serve as leads for developing new antitubercular agents.

Properties

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN6OS2/c1-3-11(24-15-21-17-8-22(15)2)12(23)18-14-20-19-13(25-14)9-6-4-5-7-10(9)16/h4-8,11H,3H2,1-2H3,(H,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGOLFYKTVLYSDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=NN=C(S1)C2=CC=CC=C2Cl)SC3=NN=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]butanamide
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N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]butanamide
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N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]butanamide
Reactant of Route 4
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N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]butanamide
Reactant of Route 5
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N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]butanamide
Reactant of Route 6
Reactant of Route 6
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]butanamide

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